molecular formula C64H102O30 B140124 Yemuoside YM(9) CAS No. 128553-98-0

Yemuoside YM(9)

Cat. No.: B140124
CAS No.: 128553-98-0
M. Wt: 1351.5 g/mol
InChI Key: VQNYXFCBCCJLPK-UHFFFAOYSA-N
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Description

Yemuoside YM(9) is a nortriterpenoid saponin isolated from the plant Stauntonia chinensis. This compound belongs to a family of triterpenoid saponins known for their diverse biological activities. Yemuoside YM(9) has garnered interest due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-diabetic treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Yemuoside YM(9) involves the extraction of triterpenoid saponins from Stauntonia chinensis. The process typically includes the following steps:

Industrial Production Methods: Industrial production of Yemuoside YM(9) follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced separation techniques ensures the efficient isolation of the compound .

Chemical Reactions Analysis

Types of Reactions: Yemuoside YM(9) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Yemuoside YM(9), each with distinct biological activities .

Scientific Research Applications

Mechanism of Action

Yemuoside YM(9) exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Yemuoside YM(9) stands out due to its unique combination of anti-inflammatory and anti-diabetic properties, making it a promising candidate for further research and development.

Properties

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H102O30/c1-24-11-16-64(59(82)94-56-47(79)43(75)40(72)32(89-56)23-84-53-48(80)44(76)50(31(21-66)88-53)91-54-45(77)41(73)36(68)25(2)85-54)18-17-62(7)27(28(64)19-24)9-10-34-61(6)14-13-35(60(4,5)33(61)12-15-63(34,62)8)90-58-52(38(70)29(67)22-83-58)93-57-49(81)51(37(69)26(3)86-57)92-55-46(78)42(74)39(71)30(20-65)87-55/h9,25-26,28-58,65-81H,1,10-23H2,2-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNYXFCBCCJLPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(=C)CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)O)O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H102O30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128553-98-0
Record name Yemuoside YM(9)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128553980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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